molecular formula C14H18N2O3 B2809598 N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide CAS No. 1103515-28-1

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

Cat. No.: B2809598
CAS No.: 1103515-28-1
M. Wt: 262.309
InChI Key: JAQKZHXOEUIPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis . Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3 . By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

The compound’s inhibitory activity against its targets suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits antitubercular activity, showing high selective activity towards Mycobacterium tuberculosis over mammalian cells . It also demonstrates antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM, indicating its potential as an anticancer agent .

Properties

IUPAC Name

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQKZHXOEUIPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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